molecular formula C28H12N2O2 B036509 Flavanthrone CAS No. 475-71-8

Flavanthrone

Cat. No. B036509
CAS RN: 475-71-8
M. Wt: 408.4 g/mol
InChI Key: KJPJZBYFYBYKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of flavanones, including flavanthrone, typically involves the reaction of salicylaldehyde and acetophenone derivatives. This process encompasses the formation of chalcones through an aldol reaction, followed by the reduction of both the double bond and the ketone. This method, while efficient, showcases the complexity and precision required in synthesizing such compounds (Mazimba, Masesane, & Majinda, 2011).

Molecular Structure Analysis

The molecular structure of flavanthrone has been determined through various methods, including crystallography. Studies reveal that flavanthrone molecules are planar, with specific interplanar distances contributing to their stability and unique properties (Stadler, 1953).

Chemical Reactions and Properties

Flavanthrone's chemical reactions and properties are significantly influenced by its molecular structure. Research into flavanthrone derivatives under different acidic conditions demonstrates the compound's robust photophysical properties and resistance to strong acids, highlighting its potential for various applications based on its optical properties (Hu et al., 2021).

Physical Properties Analysis

The physical properties of flavanthrone, such as its solubility, melting point, and stability, are crucial for its application in industrial processes. These characteristics are determined by the compound's molecular structure and the intermolecular forces present within the crystal lattice. Studies focusing on the crystalline structure of flavanthrone provide insights into these physical properties, although specific data on these aspects require further research for comprehensive understanding.

Chemical Properties Analysis

Flavanthrone exhibits a range of chemical properties, including its interaction with light and acids, which make it valuable for use in dyes and pigments. Its resistance to degradation under various conditions further emphasizes its utility in materials science. The compound's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, have been explored through density functional theory (DFT) calculations, offering a deeper understanding of its chemical behavior and reactivity (Hu et al., 2021).

Scientific Research Applications

  • Neuroprotection and Anti-oxidant Activity : Flavonoids like (−)epicatechin may protect cells by increasing anti-oxidant gene expression and up-regulating glutathione levels, particularly in cortical astrocytes (Bahia, Rattray, & Williams, 2008).

  • Metabolic Health : Dietary flavonoids have been shown to improve glucose metabolism, lipid profiles, and regulate hormones and enzymes, which could protect against obesity, diabetes, and their complications (Vinayagam & Xu, 2015).

  • Potential in Treating Health Disorders : Flavonoids are studied for their role in treating chronic inflammation, cancer, cardiovascular complications, and hypoglycemia (Cheng et al., 2020).

  • Applications in Plant Breeding and Pharmacology : Flavones, a class of flavonoids, have diverse functions in plants and potential applications in agriculture, human nutrition, and pharmacology, including antioxidative activities and cancer prevention (Martens & Mithöfer, 2005).

  • Photoelectric Device Applications : Flavanthrone and Pyranthrone are noted for their high interfacial charge transfer efficiencies, making them suitable for use in photoelectric devices (Ahuja & Hauffe, 1980).

  • Contribution to Plant Growth and Development : Flavonoids are integral to plant growth and have significant applications in food and medicine (Liu et al., 2021).

  • Surface-Enhanced Raman Spectroscopy (SERS) Applications : Flavanthrone demonstrates special SERS enhancement due to its high symmetry and proximity to the surface (Chang et al., 2009).

  • Oxidative Stress Relief in Medical Applications : Naringenin, a citrus flavonoid, shows potential as an oxidative stress reliever and may be used in treating various oxidative stress disorders (Zaidun, Thent, & Latiff, 2018).

  • Heart Health Benefits : Certain flavonoids in the diet are associated with significant heart health benefits (Erdman et al., 2007).

  • Antibacterial Properties : Flavanone derivatives exhibit remarkable antibacterial activity against various bacterial strains (Moorthy et al., 2006).

  • Vascular Health Improvement : Monomeric and oligomeric flavanol supplementation significantly improves overall vascular health (Weseler et al., 2011).

  • Fluorescence Stability : Flavanthrone has excellent fluorescence stability and a high fluorescence quantum yield, making it useful in various applications, even in strong acid conditions (Hu et al., 2021).

  • Crystallography : The crystal structure of flavanthrone has been determined, providing insights into its molecular properties (Stadler, 1953).

  • Molecular Interactions : Flavanthrone and indanthrone pigments exhibit similar packing motifs and important intermolecular interactions (Thetford et al., 2005).

  • Anticancer and Other Health Benefits : Naringenin has a range of health benefits, including anticancer, antimutagenic, anti-inflammatory, antioxidant, antiproliferative, and antiatherogenic activities (Patel, Singh, & Patel, 2018).

  • Biochemistry and Metabolism : The biokinetics and metabolism of flavan-3-ols, including flavanthrone, have been extensively studied (Wiese et al., 2015).

  • Isoflavone Research and Health Effects : Research on isoflavones, a class of flavonoids, has investigated their health effects, including alleviating hot flashes, inhibiting bone loss, and lowering cholesterol (Messina, 2010).

Safety And Hazards

When handling Flavanthrone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJZBYFYBYKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060056
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavanthrone

CAS RN

475-71-8
Record name Flavanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C. I. Vat Yellow 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVANTHRONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLAVANTHRONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAVANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavanthrone
Reactant of Route 2
Flavanthrone
Reactant of Route 3
Flavanthrone
Reactant of Route 4
Flavanthrone
Reactant of Route 5
Flavanthrone
Reactant of Route 6
Flavanthrone

Citations

For This Compound
355
Citations
DV Konarev, MG Andronov, MS Batov… - New Journal of …, 2020 - pubs.rsc.org
… of pristine flavanthrone at 440 nm. A new intense band appears for the flavanthrone − radical … Salt 1 contains flavanthrone − chains of three types in which they are bonded by C [double …
Number of citations: 6 pubs.rsc.org
K Hu, Y Wang, G Lian, F **ao, T Shao, G ** - Journal of Molecular Liquids, 2021 - Elsevier
… of the flavanthrone compound. Also, even in different strong acid conditions the flavanthrone compound has … = −2.7021 eV) of the flavanthrone as well as energy band gaps determined …
Number of citations: 5 www.sciencedirect.com
NR Romanenko, MA Faraonov, MV Mikhailenko… - Dyes and …, 2023 - Elsevier
… compound of flavanthrone dianion with {SnPc}. In this case, flavanthrone and SnCl 2 Pc were reduced by Cp* 2 Cr. However, instead of {SnPc}, the flavanthrone dianions substituted …
Number of citations: 0 www.sciencedirect.com
J Chang, MV Canamares, M Aydin… - Journal of Raman …, 2009 - Wiley Online Library
… Because of its high light fastness, flavanthrone is especially favored in artists’ colors.[5] In Fig. 2 we illustrate a recent installation in which flavanthrone has been infused into a wax …
HP Stadler - Acta Crystallographica, 1953 - scripts.iucr.org
… (a) Molecular transform of flavanthrone. For the calculation of the transform all atoms were assumed to have equal … In the case of flavanthrone the approximate sixfold symmetry due …
Number of citations: 33 scripts.iucr.org
K Kotwica, P Bujak, P Data, W Krzywiec… - … A European Journal, 2016 - Wiley Online Library
Simple modification of benzo[h]benz[5,6]acridino[2,1,9,8‐klmna]acridine‐8,16‐dione, an old and almost‐forgotten vat dye, by reduction of its carbonyl groups and subsequent O‐…
D Thetford, J Cherryman, AP Chorlton, R Docherty - Dyes and pigments, 2005 - Elsevier
Using computational chemistry techniques, the structures of flavanthrone (1) and indanthrone (2) have been re-examined. The similarity in the packing motifs of indanthrone and …
Number of citations: 7 www.sciencedirect.com
W Bradley, HE Nursten - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The reaction yielded also the corresponding azine and flavanthrone. The formation of a flavanthrone derivative in a reaction of the kind described is very unusual. Di-tert.-…
Number of citations: 5 pubs.rsc.org
W Bradley, HE Nursten - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… flavanthrone derivative, nor did the latter result at 300”. In contrast the 3-tert.-butyl analogue afforded a flavanthrone … groups in promoting the formation of flavanthrone derivatives and in …
Number of citations: 4 pubs.rsc.org
J Aoki - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… the leuco-form of flavanthrone corresponds to the IV formula (5,… Flavanthrone (II) is a yellow vat color and is also the diaza … work that the leuco-form of flavanthrone corresponds to the IV …
Number of citations: 3 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.